Z-Gln-OSu

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

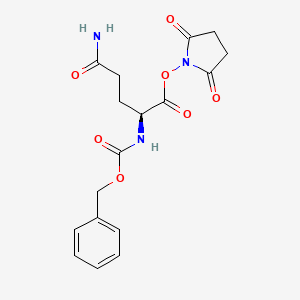

(2,5-dioxopyrrolidin-1-yl) (2S)-5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O7/c18-13(21)7-6-12(16(24)27-20-14(22)8-9-15(20)23)19-17(25)26-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H2,18,21)(H,19,25)/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAADPWIOJORBEB-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C(CCC(=O)N)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)[C@H](CCC(=O)N)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679833 |

Source

|

| Record name | 2,5-Dioxopyrrolidin-1-yl N~2~-[(benzyloxy)carbonyl]-L-glutaminate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34078-85-8 |

Source

|

| Record name | 2,5-Dioxopyrrolidin-1-yl N~2~-[(benzyloxy)carbonyl]-L-glutaminate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to Z-Gln-OSu: Structure, Reactivity, and Applications in Peptide Synthesis

This guide provides a comprehensive overview of N-α-Benzyloxycarbonyl-L-glutamine N-succinimidyl ester (this compound), a critical reagent in the field of peptide chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's chemical structure, mechanism of action, and practical applications, offering field-proven insights and detailed protocols.

Introduction: The Strategic Importance of this compound

In the precise world of peptide synthesis, the selection of building blocks is paramount to achieving high yields and purity. This compound is an activated amino acid derivative specifically designed for the efficient incorporation of a protected glutamine residue into a peptide sequence. Its structure is a strategic combination of three key chemical moieties:

-

An L-glutamine core, a proteinogenic amino acid.

-

A benzyloxycarbonyl (Z or Cbz) group , which protects the α-amino group, preventing unwanted side reactions during peptide coupling.

-

A highly reactive N-hydroxysuccinimide (OSu) ester , which activates the α-carboxyl group for efficient amide bond formation.

This combination makes this compound a valuable tool, particularly in solution-phase peptide synthesis, where controlled, stepwise elongation of the peptide chain is required.[1][2]

Chemical Structure and Physicochemical Properties

The efficacy of this compound stems directly from its molecular architecture. Understanding the role of each component is crucial for its successful application.

-

Synonyms: N-alpha-Z-L-Gln-OSu, Benzyl (1S)-4-amino-1-{[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl}-4-oxobutylcarbamate[3]

-

Molecular Weight: 377.36 g/mol [4]

The molecule's structure is defined by the L-glutamine backbone, with the Z-group attached to the alpha-amino nitrogen and the OSu group ester-linked to the alpha-carboxyl carbon.

Physicochemical Data Summary

| Property | Value | Source(s) |

| CAS Number | 34078-85-8 | [4][5] |

| Molecular Formula | C₁₇H₁₉N₃O₇ | [3][4][5] |

| Molecular Weight | 377.36 g/mol | [4] |

| Appearance | White to off-white solid | General Knowledge |

| Purity | ≥97% | |

| Solubility | Soluble in organic solvents like DMF and DMSO | [6] |

| Storage Conditions | Store desiccated at -20°C or 2-8°C | [5][6] |

| InChI Key | KAADPWIOJORBEB-LBPRGKRZSA-N | [3] |

Mechanism of Action and Reactivity

The primary function of this compound is to act as an acylating agent, transferring the Z-Gln moiety to a nucleophile, typically a primary amine. This process is facilitated by the N-hydroxysuccinimide ester, a highly effective activating group.

The Role of the N-Hydroxysuccinimide (NHS) Ester

The NHS ester transforms the otherwise unreactive carboxylic acid of Z-Gln-OH into a potent electrophile.[7][8] N-hydroxysuccinimide is an excellent leaving group, making the ester's carbonyl carbon highly susceptible to nucleophilic attack. This reactivity allows the coupling reaction to proceed efficiently under mild conditions, minimizing the risk of racemization at the chiral center of the glutamine residue.[2][9]

Reaction Mechanism: Amide Bond Formation

The reaction with a primary amine (R-NH₂) proceeds via a nucleophilic acyl substitution mechanism. The amine attacks the activated carbonyl carbon, forming a transient tetrahedral intermediate.[10] This intermediate then collapses, expelling the stable N-hydroxysuccinimide anion to form a new, stable amide bond.

Caption: Mechanism of this compound reacting with a primary amine.

Factors Influencing Reactivity

The success of the coupling reaction is governed by several experimental parameters:

-

pH: The reaction is most efficient at a slightly basic pH (typically 7.5-8.5). This ensures that the attacking amine is in its deprotonated, nucleophilic state without significantly promoting the hydrolysis of the NHS ester.

-

Solvent: Anhydrous, polar aprotic solvents such as Dimethylformamide (DMF) or Dichloromethane (DCM) are preferred to ensure solubility of the reactants and prevent premature hydrolysis of the OSu ester.[6]

-

Temperature: Reactions are typically conducted at 0°C and then allowed to warm to room temperature to control the reaction rate and minimize potential side reactions.[11]

-

Stoichiometry: A slight excess of the amine component is often used to drive the reaction to completion.

Applications in Peptide Synthesis

This compound is a cornerstone reagent for incorporating glutamine in solution-phase peptide synthesis (SPPS). This classical approach is highly valuable for large-scale synthesis and the preparation of protected peptide fragments.[12]

Solution-Phase Peptide Synthesis (SPPS) Workflow

The general strategy involves the stepwise addition of activated amino acids to a growing peptide chain in a homogenous solution.

Caption: General workflow for solution-phase peptide synthesis.

The Role and Removal of the Z-Protecting Group

The benzyloxycarbonyl (Z) group is a robust protecting group, stable to the mildly basic conditions of the coupling step.[12] Its primary advantage is its clean removal via catalytic hydrogenation (e.g., using H₂ gas with a Palladium-on-carbon catalyst). This deprotection method is orthogonal to many other protecting groups used in peptide synthesis, such as acid-labile Boc or t-Butyl groups, allowing for selective deprotection strategies.[12][13]

Experimental Protocols

The following protocols are provided as a guide and should be optimized for specific applications.

Protocol 1: Coupling of this compound with an Amino Acid Ester

This protocol describes the formation of a dipeptide by reacting this compound with an amino acid methyl ester hydrochloride (e.g., H-Val-OMe·HCl).

Materials:

-

This compound

-

L-Valine methyl ester hydrochloride (H-Val-OMe·HCl)

-

N-Methylmorpholine (NMM) or Diisopropylethylamine (DIEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

10% aqueous citric acid

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Amine Salt Neutralization: Suspend the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DCM. Cool the suspension to 0°C in an ice bath.

-

Add N-methylmorpholine (1.0 equivalent) dropwise to the suspension to neutralize the hydrochloride salt, forming the free amine. Stir for 15-20 minutes at 0°C.

-

Coupling Reaction: In a separate flask, dissolve this compound (1.05 equivalents) in anhydrous DCM.

-

Add the this compound solution to the free amine suspension at 0°C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours).[11]

-

Work-up:

-

Dilute the reaction mixture with additional DCM.

-

Wash the organic layer sequentially with 10% citric acid (2x), saturated NaHCO₃ (2x), and brine (1x).[11]

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.

-

-

Purification: Purify the crude product by flash column chromatography or recrystallization as needed.

Protocol 2: Z-Group Deprotection via Catalytic Hydrogenation

Materials:

-

Z-protected peptide

-

Methanol (MeOH) or Ethyl Acetate (EtOAc) as solvent

-

Palladium on carbon (Pd/C, 10% w/w)

-

Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

-

Dissolve the Z-protected peptide in a suitable solvent (e.g., MeOH).

-

Carefully add Pd/C catalyst (typically 10-20% by weight relative to the peptide).

-

Purge the flask with nitrogen, then introduce hydrogen gas via a balloon or by connecting to a hydrogenation apparatus.

-

Stir the reaction vigorously under a positive pressure of H₂ at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air.

-

Rinse the filter cake with the reaction solvent.

-

Combine the filtrates and remove the solvent under reduced pressure to obtain the deprotected peptide.

Storage, Handling, and Stability

Proper handling and storage are critical to maintaining the reactivity of this compound.

-

Storage: The reagent is sensitive to moisture and should be stored in a tightly sealed container in a desiccator at low temperatures (-20°C for long-term storage or 2-8°C for short-term).[5][6][7]

-

Handling: Weigh and handle the compound in a dry environment, preferably in a glove box or under a stream of inert gas (e.g., nitrogen or argon). Avoid inhalation of the powder.[7]

-

Stability: As an NHS ester, this compound is susceptible to hydrolysis.[14] Solutions should be prepared fresh in anhydrous solvents immediately before use. The solid is stable for months to years if stored correctly.[9]

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding N-Hydroxysuccinimide: Properties and Handling for Effective Use.

- Global Chemical Market. (n.d.). Exploring N-Hydroxysuccinimide: Properties, Applications, and Manufacturing.

- BenchChem. (n.d.). An In-Depth Technical Guide to Palmitic Acid N- Hydroxysuccinimide Ester: Structure, Reactivity, and Applications.

- ChemicalBook. (2019). The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis.

- Boc Sciences. (n.d.). Z-L-Gln-OSu.

- Scholars' Mine. (2023). The Aminolysis Of N-Hydroxysuccinimide Esters. A Structure-Reactivity Study.

- BLD Pharm. (n.d.). 34078-85-8|this compound.

- Sigma-Aldrich. (n.d.). This compound | 34078-85-8.

- Chemical Register. (n.d.). Z-GLN-GLY-OH,Z-Gln-OH Suppliers & Manufacturers.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Z-Pro-OSu in Modern Peptide Synthesis.

- BenchChem. (n.d.). Literature review of Z-Ser(tbu)-osu applications in peptide drug discovery.

- Sigma-Aldrich. (n.d.). N-(Benzyloxycarbonyloxy)succinimide 98 13139-17-8.

- Ningbo Inno Pharmchem Co., Ltd. (2026). The Strategic Advantage of Using Z-Ala-OSu in Peptide Chain Elongation.

- Organic Syntheses. (n.d.). benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester.

- BenchChem. (n.d.). A Technical Guide to the Stability and Long-Term Storage of Fmoc-OSu.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Z-GLN-GLY-OH,Z-Gln-OH Suppliers & Manufacturers [chemicalregister.com]

- 4. labsolu.ca [labsolu.ca]

- 5. 34078-85-8|this compound|BLD Pharm [bldpharm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. innospk.com [innospk.com]

- 9. The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis_Chemicalbook [chemicalbook.com]

- 10. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. N-(Benzyloxycarbonyloxy)succinimide 98 13139-17-8 [sigmaaldrich.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide on the Mechanism and Application of Z-Gln-OSu in Bioconjugation

Abstract

This technical guide provides a comprehensive examination of N-α-(Benzyloxycarbonyl)-L-glutamine N-succinimidyl ester (Z-Gln-OSu), a key reagent in advanced bioconjugation strategies. We will dissect its dual-functionality, beginning with the well-established N-hydroxysuccinimide (NHS) ester-mediated acylation of primary amines. This is followed by an in-depth look at the subsequent role of the introduced glutamine residue as a substrate for enzymatic ligation, particularly through transglutaminase, enabling site-specific modifications of proteins and antibodies. This document is intended for researchers, scientists, and drug development professionals, offering mechanistic insights, field-proven protocols, and critical considerations for the successful implementation of this compound in the development of sophisticated bioconjugates, including Antibody-Drug Conjugates (ADCs).

Introduction: The Strategic Role of this compound in Modern Bioconjugation

The pursuit of precision in bioconjugation—the covalent linking of molecules to biomacromolecules like proteins and antibodies—is a central theme in drug development, diagnostics, and fundamental biological research. While numerous chemical strategies exist, achieving homogeneity and site-specificity remains a significant challenge. Traditional methods that target endogenous lysine or cysteine residues often yield heterogeneous mixtures with variable conjugation sites and stoichiometries, complicating downstream development and potentially compromising efficacy and safety.[1][2]

This compound emerges as a valuable tool to address these challenges. It is a bifunctional molecule designed for a two-stage conjugation process:

-

Stage 1: Amine Acylation. The N-hydroxysuccinimide (NHS) ester moiety provides a reliable and efficient means to attach the Z-protected glutamine to primary amines on a target biomolecule.[3][4]

-

Stage 2: Enzymatic Recognition. The glutamine component, once deprotected, can serve as a specific recognition site for enzymes like transglutaminase, which catalyzes the formation of a stable isopeptide bond with an amine-containing payload.[5][6]

This chemo-enzymatic approach paves the way for the production of highly defined and homogeneous bioconjugates, a critical attribute for therapeutic applications such as ADCs.[7]

Core Mechanism of Action: A Two-Stage Process

The utility of this compound is rooted in two distinct, sequential chemical and enzymatic events. Understanding the causality behind each step is paramount for successful experimental design.

Stage 1: NHS Ester-Mediated Acylation of Primary Amines

The first step involves the covalent attachment of the Z-Gln moiety to the target protein. This is achieved through the reaction of the OSu (N-hydroxysuccinimide) ester with nucleophilic primary amines.

-

Reaction Chemistry: The process is a nucleophilic acyl substitution.[3] The primary amine, typically the ε-amine of a lysine residue or the α-amine at the N-terminus of the protein, attacks the carbonyl carbon of the NHS ester.[8][9] This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

-

Critical Parameter - pH: The efficiency of this reaction is critically dependent on pH.[3] The optimal pH range is generally between 7.2 and 8.5.[9]

-

Below pH 7.2: Primary amines are increasingly protonated (-NH₃⁺), which renders them non-nucleophilic and unreactive.

-

Above pH 8.5: While the concentration of the reactive, deprotonated amine increases, the rate of hydrolysis of the NHS ester also accelerates significantly.[9] This competing hydrolysis reaction consumes the reagent and reduces conjugation efficiency. The half-life of an NHS ester can decrease from hours at pH 7 to mere minutes at pH 8.6.[9]

-

This delicate balance necessitates careful buffer selection and pH control to maximize aminolysis over hydrolysis.

Stage 2: The Role of the Protecting Group and Enzymatic Ligation

After successfully tagging the protein with Z-Gln, the next phase involves the glutamine side chain.

-

The Benzyloxycarbonyl (Z or Cbz) Protecting Group: The Z-group masks the α-amine of the glutamine residue.[10] Its primary purpose is to prevent this amine from participating in unwanted side reactions during the initial NHS ester coupling step. For the glutamine to function as a substrate for transglutaminase, this protecting group must typically be removed. The Z-group is stable under a variety of conditions but can be efficiently cleaved via methods like catalytic hydrogenolysis (e.g., using H₂ gas with a palladium on carbon catalyst, Pd/C) or transfer hydrogenation.[11][12] Acid-mediated cleavage is also a viable option for substrates incompatible with hydrogenation.[13]

-

Transglutaminase (TGase)-Mediated Ligation: With the protecting group removed, the glutamine-tagged protein is now a substrate for transglutaminase. Microbial transglutaminase (mTGase) is often used due to its high specificity and robust activity.[1][7] The enzyme catalyzes the formation of a highly stable γ-glutamyl-ε-lysyl isopeptide bond between the side-chain carboxamide of the introduced glutamine (the acyl donor) and a primary amine on a payload molecule (the acyl acceptor).[6] This payload could be a cytotoxic drug, a fluorescent dye, or a PEG linker functionalized with a primary amine.

A key advantage of this enzymatic approach is its remarkable specificity. For instance, in native IgG1 antibodies, mTGase can selectively modify a single conserved glutamine residue (Gln295) after the nearby N-glycan at Asn297 is enzymatically trimmed to reduce steric hindrance.[5][14] This allows for the production of homogeneous ADCs with a drug-to-antibody ratio (DAR) of 2.[7]

Experimental Protocols and Methodologies

The following protocols are provided as a self-validating framework. Each major step is followed by a recommended characterization method to ensure the success of the preceding stage before proceeding.

Protocol 1: Conjugation of this compound to a Target Protein (e.g., Antibody)

Objective: To covalently attach this compound to lysine residues on a target antibody.

Materials:

-

Target Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4).

-

This compound (FW: 377.34 g/mol ).

-

Reaction Buffer: 100 mM Sodium Bicarbonate or Borate buffer, pH 8.3-8.5.[3]

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[9]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0.

-

Purification: Desalting column (e.g., Sephadex G-25) or centrifugal filtration device (e.g., Amicon Ultra, 30 kDa MWCO).

Methodology:

-

Buffer Exchange: Prepare the antibody by exchanging it into the Reaction Buffer (pH 8.3-8.5) to a final concentration of 2-10 mg/mL. This step is crucial to deprotonate lysine amines and remove any interfering primary amines from storage buffers (like Tris).

-

Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to prepare a 10-50 mM stock solution. Causality Note: NHS esters are moisture-sensitive. Using anhydrous solvent prevents premature hydrolysis of the reagent.

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the antibody solution. The final DMSO concentration should ideally be kept below 10% (v/v) to avoid protein denaturation.

-

Incubation: Gently mix and incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C. Causality Note: Lower temperatures can help minimize the competing hydrolysis reaction, potentially improving yield for low-concentration protein solutions.[3]

-

Quenching: Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM Tris. Incubate for 30 minutes. This step consumes any unreacted this compound, preventing further modification.

-

Purification: Remove excess reagent and byproducts by passing the reaction mixture through a desalting column or by repeated buffer exchange using a centrifugal filtration device, exchanging into a stable storage buffer (e.g., PBS, pH 7.4).

Validation Step:

-

Characterization: Analyze the purified Z-Gln-Antibody conjugate by Mass Spectrometry (e.g., LC-ESI-MS) to confirm the mass increase corresponding to the addition of Z-Gln moieties. The distribution of peaks will reveal the degree of labeling (DOL).

Protocol 2: Z-Group Deprotection via Catalytic Hydrogenolysis

Objective: To remove the benzyloxycarbonyl (Z) protecting group to expose the N-terminal amine of the conjugated glutamine.

Materials:

-

Z-Gln-Antibody conjugate.

-

Palladium on carbon (10% Pd/C).[11]

-

Hydrogen (H₂) gas source (e.g., balloon or hydrogenation apparatus).[11]

-

Suitable solvent (e.g., methanol, ethanol, ethyl acetate). Note: Ensure protein compatibility. A buffered aqueous solution is often required.

Methodology:

-

Dissolution: Dissolve or suspend the Z-Gln-Antibody conjugate in a suitable reaction buffer.

-

Catalyst Addition: Carefully add 10% Pd/C to the solution (typically 5-10 mol% relative to the substrate, though this needs optimization for proteins).

-

Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen gas and stir gently at room temperature.[11]

-

Monitoring: Monitor the reaction progress. For proteins, this is challenging and often relies on fixed time points followed by MS analysis.

-

Filtration: Once complete, carefully filter the mixture through a syringe filter (e.g., 0.22 µm) to remove the Pd/C catalyst.

Validation Step:

-

Characterization: Analyze the product by Mass Spectrometry. A successful deprotection will be indicated by a mass decrease corresponding to the loss of the C₇H₇OCO- group (134.05 Da) for each conjugated site.

Data Presentation and Interpretation

Effective bioconjugation relies on precise control over reaction parameters. The following table summarizes key variables and their impact on the outcome of the this compound conjugation step.

| Parameter | Range/Condition | Effect on Conjugation | Rationale & Field Insights |

| pH | 7.2 - 8.5 | Critical. Lower pH reduces amine reactivity; higher pH increases NHS ester hydrolysis.[9] | Optimal balance is key. Start at pH 8.3 for most antibodies. The pKa of lysine ε-amine is ~10.5, but local environment can alter it. |

| Molar Excess of this compound | 5x - 50x | Directly impacts DOL. Higher excess drives the reaction towards higher modification. | High excess can lead to insolubility or aggregation. Empirically determine the optimal ratio to achieve the desired DOL without compromising protein integrity. |

| Protein Concentration | 1 - 20 mg/mL | Impacts efficiency. Higher concentration favors the bimolecular reaction over unimolecular hydrolysis. | Working at >2 mg/mL is recommended. For dilute solutions, a higher molar excess of the NHS ester may be required to compensate for hydrolysis. |

| Temperature | 4°C vs. Room Temp | Affects reaction rate and hydrolysis. RT is faster, but 4°C minimizes hydrolysis.[9] | For sensitive proteins or long incubation times, 4°C is preferred. For robust proteins, RT for 1-2 hours is efficient. |

| Buffer Choice | Phosphate, Bicarbonate, Borate | Must be amine-free. Buffers like Tris or Glycine will compete in the reaction. | Bicarbonate or Borate buffers are excellent choices for maintaining pH in the optimal 8.0-8.5 range.[9] |

Workflow Visualization

The entire process, from native antibody to final, site-specific conjugate, can be visualized as a multi-stage workflow.

Conclusion

This compound represents a sophisticated tool for the bioconjugation scientist, enabling a powerful chemo-enzymatic strategy for producing homogeneous and site-specific protein modifications. The initial non-specific, yet controllable, lysine acylation via robust NHS ester chemistry is elegantly followed by a highly specific, enzyme-directed ligation step. This guide has detailed the core mechanisms, provided validated protocols, and highlighted the critical parameters that govern success. By understanding the causality behind each experimental choice—from pH control to the necessity of deprotection—researchers can harness the full potential of this compound to build next-generation antibody-drug conjugates and other precisely engineered biomolecules.

References

-

Hopkins Biotech. The Science Behind N-Hydroxysuccinimide: Activation and Coupling in Synthesis. Hopkins Biotech. Available from: [Link].

-

Dempsey, D. R., et al. (2019). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. Protein Science, 28(8), 1543-1550. Available from: [Link].

-

Xia, Y., et al. (2014). Gas Phase Reactivity of Carboxylates with N-Hydroxysuccinimide Esters. Journal of The American Society for Mass Spectrometry, 25(12), 2070-2078. Available from: [Link].

-

Organic Chemistry Portal. Cbz-Protected Amino Groups. Organic Chemistry Portal. Available from: [Link].

-

Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Available from: [Link].

-

Organic Chemistry Portal. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Organic Chemistry Portal. Available from: [Link].

-

Strop, P. (2014). Site-Specific Antibody-Drug Conjugation Using Microbial Transglutaminase. In: Antibody-Drug Conjugates. Methods in Molecular Biology, vol 1111. Humana Press, New York, NY. Available from: [Link].

-

Bioconjugate Chemistry. (2024). Site-Specific Conjugation of Native Antibody: Transglutaminase-Mediated Modification of a Conserved Glutamine While Maintaining the Primary Sequence and Core Fc Glycan via Trimming with an Endoglycosidase. Bioconjugate Chemistry, 35(4), 465-471. Available from: [Link].

-

PubMed. Site-Specific Conjugation of Native Antibody: Transglutaminase-Mediated Modification of a Conserved Glutamine While Maintaining the Primary Sequence and Core Fc Glycan via Trimming with an Endoglycosidase. PubMed. Available from: [Link].

-

De la Torre, P., et al. (2022). A glyco-engineering approach for site-specific conjugation to Fab glycans. mAbs, 14(1), 2144365. Available from: [Link].

-

Tsai, T.-I., et al. (2023). Site-Specific Antibody Conjugation Using Modified Bisected N-Glycans: Method Development and Potential toward Tunable Effector Function. Bioconjugate Chemistry, 34(11), 2003-2012. Available from: [Link].

-

ResearchGate. Transglutaminase-Mediated Conjugations. ResearchGate. Available from: [Link].

-

Brems, B., et al. (2020). Optimizing Conditions for the Conjugation of Unusual Substrates to IgG1 Antibodies Using Microbial Transglutaminase. The Open Repository @ Binghamton (The ORB). Available from: [Link].

-

Lu, J., et al. (2016). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). Journal of Cellular and Molecular Medicine, 20(3), 428-435. Available from: [Link].

-

Zhou, Q., et al. (2014). Site-specific antibody-drug conjugation through glycoengineering. Bioconjugate Chemistry, 25(3), 510-520. Available from: [Link].

-

Zhao, R., et al. (2018). T- and pH-dependent OH radical reaction kinetics with glycine, alanine, serine, and threonine in the aqueous phase. Physical Chemistry Chemical Physics, 20(28), 18934-18945. Available from: [Link].

Sources

- 1. Site-Specific Antibody-Drug Conjugation Using Microbial Transglutaminase. | Semantic Scholar [semanticscholar.org]

- 2. A glyco-engineering approach for site-specific conjugation to Fab glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. Site-Specific Conjugation of Native Antibody: Transglutaminase-Mediated Modification of a Conserved Glutamine While Maintaining the Primary Sequence and Core Fc Glycan via Trimming with an Endoglycosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. orb.binghamton.edu [orb.binghamton.edu]

- 8. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. total-synthesis.com [total-synthesis.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 13. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]

- 14. Site-Specific Conjugation of Native Antibody: Transglutaminase-Mediated Modification of a Conserved Glutamine While Maintaining the Primary Sequence and Core Fc Glycan via Trimming with an Endoglycosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

Z-Gln-OSu: A Comprehensive Technical Guide for Researchers in Peptide Synthesis and Bioconjugation

This guide provides an in-depth exploration of N-α-Benzyloxycarbonyl-L-glutamine N-succinimidyl ester (Z-Gln-OSu), a key reagent for researchers, scientists, and professionals in drug development. We will delve into its chemical properties, synthesis, and critical applications, with a focus on the underlying scientific principles and practical experimental insights.

Core Molecular Attributes of this compound

This compound is a derivative of the amino acid glutamine, featuring two key modifications: a benzyloxycarbonyl (Z) group protecting the α-amine and an N-hydroxysuccinimide (NHS) ester activating the α-carboxyl group. This dual functionality makes it a valuable building block in the precise construction of peptides and the covalent modification of biomolecules.

| Property | Value | Source(s) |

| CAS Number | 34078-85-8 | [1][2] |

| Molecular Formula | C17H19N3O7 | [2] |

| Molecular Weight | 377.36 g/mol | [3] |

| Synonyms | Z-Gln-NHS, Z-L-Gln-NHS, N-α-benzyloxycarbonyl-L-glutamine N-succinimidyl ester | [2][4] |

| Appearance | White to off-white powder | [5][6] |

| Storage Temperature | 2-8°C | [1][7] |

The Chemistry of Activation and Protection: A Dual Role

The utility of this compound stems from the strategic implementation of a protecting group and an activating group. Understanding the causality behind these choices is paramount for successful application.

The Benzyloxycarbonyl (Z) Group: A Stalwart of Amine Protection

The benzyloxycarbonyl (Z or Cbz) group is a well-established amine protecting group in peptide synthesis.[3][8] Its selection is predicated on its stability under various coupling conditions and its susceptibility to removal under specific, non-hydrolytic conditions, thus preventing unwanted side reactions at the N-terminus during peptide chain elongation.[8]

Key Advantages of the Z-Group:

-

Stability: It is resistant to the basic conditions often used for the deprotection of other protecting groups like Fmoc and the mildly acidic conditions that cleave Boc groups.[8][9]

-

Racemization Resistance: The Z-group helps to suppress racemization during the activation of the carboxyl group, a critical factor in maintaining the stereochemical integrity of the resulting peptide.[8]

-

Versatile Deprotection: The Z-group can be removed under several conditions, most commonly through catalytic hydrogenolysis (H₂/Pd), or by treatment with strong acids like HBr in acetic acid or Na in liquid ammonia.[8]

The N-Hydroxysuccinimide (NHS) Ester: A Gateway to Amide Bond Formation

The N-hydroxysuccinimide ester is a highly efficient activating group for the carboxyl moiety.[10] It transforms the relatively unreactive carboxylic acid into a species highly susceptible to nucleophilic attack by primary amines, such as the N-terminus of a peptide or the ε-amino group of a lysine residue.[11]

Mechanism of NHS Ester-Mediated Acylation:

The reaction is a classic example of nucleophilic acyl substitution. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate which then collapses, releasing the stable N-hydroxysuccinimide leaving group and forming a robust, irreversible amide bond.[11]

Caption: Mechanism of NHS ester reaction with a primary amine.

Synthesis of this compound: A Practical Protocol

While commercially available, understanding the synthesis of this compound provides valuable insight into its chemistry. The most common method involves the activation of the carboxylic acid of Z-Gln-OH using a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC), in the presence of N-hydroxysuccinimide.

Experimental Protocol: Synthesis of this compound from Z-Gln-OH

-

Dissolution: Dissolve Z-Gln-OH (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane (DCM) or a mixture of DCM and dimethylformamide (DMF)) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Carbodiimide Addition: Slowly add a solution of dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in the same anhydrous solvent to the cooled reaction mixture with constant stirring.

-

Reaction: Allow the reaction to stir at 0°C for 1-2 hours and then at room temperature overnight.

-

Byproduct Removal: The dicyclohexylurea (DCU) byproduct will precipitate out as a white solid. Remove the DCU by filtration.

-

Purification: Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Crystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure this compound.

Caption: Workflow for the synthesis of this compound.

Applications in Bioconjugation and Drug Delivery

The amine-reactive nature of this compound makes it a versatile tool for the covalent modification of proteins, antibodies, and other biomolecules. This has significant implications for the development of targeted therapeutics and diagnostic agents.

Antibody-Drug Conjugates (ADCs)

This compound can be used as a linker to attach cytotoxic drugs to monoclonal antibodies. The antibody directs the conjugate to a specific target (e.g., a cancer cell), and upon internalization, the drug is released, leading to cell death. The glutamine residue can also be part of a cleavable or non-cleavable linker system, influencing the drug release mechanism. While classical ADC production often involves conjugation to lysine residues, resulting in heterogeneous products, glycoengineering approaches are emerging to create more homogeneous ADCs by targeting the antibody's glycan structures.[6][12][13][14]

Targeted Drug Delivery Systems

Beyond ADCs, this compound can be used to conjugate drugs to various targeting moieties, such as peptides or small molecules, that recognize specific receptors on diseased cells. This enhances the therapeutic index of the drug by increasing its concentration at the site of action and reducing off-target toxicity. The use of nanoparticles and prodrug strategies are also being explored to improve brain targeting and overcome challenges like the blood-brain barrier.[15][16]

Essential Experimental Considerations

To ensure the successful use of this compound, several experimental parameters must be carefully controlled.

Solubility

Reaction Conditions for Bioconjugation

-

pH: The pH of the reaction buffer is critical. The optimal pH for the reaction of NHS esters with primary amines is typically between 7.2 and 8.5.[18] At lower pH, the amine is protonated and non-nucleophilic, while at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction.

-

Buffers: Amine-free buffers such as phosphate-buffered saline (PBS), borate buffer, or HEPES buffer should be used to avoid competition with the intended reaction.[18]

-

Molar Excess: A molar excess of this compound over the biomolecule is generally used to drive the reaction to completion. The optimal ratio should be determined empirically.

-

Quenching: After the desired reaction time, the reaction should be quenched by adding a small molecule with a primary amine, such as Tris or glycine, to consume any unreacted this compound.[18]

Handling and Storage

This compound is moisture-sensitive and should be stored in a cool, dry place, preferably at 2-8°C, under an inert atmosphere.[1][7] When handling, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[19][20][21][22][23] Avoid inhalation of the powder and contact with skin and eyes.

Deprotection of the Z-Group

Following the successful incorporation of the Z-Gln moiety, the Z-group can be removed to liberate the free amine for subsequent reactions or to yield the final product. The most common method for Z-group deprotection is catalytic hydrogenolysis.

Experimental Protocol: Z-Group Deprotection by Hydrogenolysis

-

Dissolution: Dissolve the Z-protected peptide in a suitable solvent, such as methanol, ethanol, or a mixture containing acetic acid.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C) to the solution.

-

Hydrogenation: Subject the reaction mixture to an atmosphere of hydrogen gas (typically at atmospheric pressure using a balloon or at higher pressures in a hydrogenation apparatus).

-

Monitoring: Monitor the reaction progress by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, remove the catalyst by filtration through a pad of celite and concentrate the filtrate to obtain the deprotected product.

Conclusion

This compound is a powerful and versatile reagent for researchers in peptide synthesis and bioconjugation. Its unique combination of a stable protecting group and a highly reactive activating group allows for the precise and efficient incorporation of a glutamine residue into complex molecules. A thorough understanding of its chemical properties, reaction mechanisms, and optimal experimental conditions, as outlined in this guide, is essential for its successful application in the development of novel therapeutics and research tools.

References

- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). [Source not further specified]

- Handore, K. L., Lu, H., Park, H., Xiong, Q., & Batey, R. A. (2024). Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. Journal of Organic Chemistry, 89(10), 7598-7609.

- Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acyl

- Convenient Synthesis of N-Hydroxysuccinimide Esters from Carboxylic Acids Using Triphosgene. (2025).

- Protecting Groups in Peptide Synthesis. (n.d.). Biosynth.

- Amino Acid Derivatives for Peptide Synthesis. (n.d.). [Source not further specified]

- Ch27 : Peptide synthesis. (n.d.). University of Calgary.

- Solubility of N-(9-fluorenylmethoxycarbonyloxy)-succinimide in several aqueous co-solvent solutions revisited: Solvent effect, preferential solvation and dissolution and transfer properties. (2025).

- This compound | 34078-85-8. (n.d.). Sigma-Aldrich.

- The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis. (2019). ChemicalBook.

- Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. (n.d.). Glen Research.

- Protocol for PEG NHS Ester. (2022). BroadPharm.

- Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). (2015). Analytical Methods, 7(14), 5879-5884.

- Site-Specific Antibody Conjugation Using Modified Bisected N-Glycans: Method Development and Potential toward Tunable Effector Function. (n.d.).

- Glycans of Antibodies as a Specific Site for Drug Conjugation Using Glycosyltransferases. (2015).

- Site-specific antibody-drug conjugation through glycoengineering. (2014).

- NHS esters in Reactive groups. (n.d.). Lumiprobe.

- Z-Gln-OH 99 2650-64-8. (n.d.). Sigma-Aldrich.

- Glycans of Antibodies as a Specific Site for Drug Conjugation Using Glycosyltransferases. (2015).

- Compressed Gas Safety Program. (n.d.).

- Evaluation of Two Chemoenzymatic Glycan Remodeling Approaches to Generate Site-Specific Antibody–Drug Conjugates. (2023). Pharmaceuticals, 16(11), 1584.

- Safety Data Sheets. (n.d.).

- Z-Gln-OH [2650-64-8]. (n.d.). Aapptec Peptides.

- Getting Started: Safety Information for New OSU Principal Investigators. (n.d.).

- Nanotechnology & Drug Delivery Systems. (n.d.).

- Occupational Health and Safety Programs and Services. (n.d.).

- Targeting Systems to the Brain Obtained by Merging Prodrugs, Nanoparticles, and Nasal Administr

- Targeted Drug Delivery Systems for Kidney Diseases. (n.d.). Frontiers in Pharmacology.

- Institutional Biosafety Manual. (n.d.).

- ZAA1219.0100Z-L-Gln-OSu – 100g. (n.d.). GenoChem World.

Sources

- 1. Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3 [organic-chemistry.org]

- 2. Oregon State receives $11.9 million from Defense Department to enhance health of armed forces | Newsroom | Oregon State University [news.oregonstate.edu]

- 3. researchgate.net [researchgate.net]

- 4. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. lumiprobe.com [lumiprobe.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 9. biosynth.com [biosynth.com]

- 10. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]

- 11. glenresearch.com [glenresearch.com]

- 12. Site-Specific Antibody Conjugation Using Modified Bisected N-Glycans: Method Development and Potential toward Tunable Effector Function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Glycans of Antibodies as a Specific Site for Drug Conjugation Using Glycosyltransferases. | Semantic Scholar [semanticscholar.org]

- 14. Site-specific antibody-drug conjugation through glycoengineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Targeted Drug Delivery Systems for Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. broadpharm.com [broadpharm.com]

- 19. ehs.osu.edu [ehs.osu.edu]

- 20. ohioline.osu.edu [ohioline.osu.edu]

- 21. ehs.oregonstate.edu [ehs.oregonstate.edu]

- 22. Occupational Health and Safety Programs and Services | Environmental Health and Safety [ehs.osu.edu]

- 23. ehs.osu.edu [ehs.osu.edu]

Navigating the Solubility Landscape of Z-Gln-OSu: A Technical Guide for Researchers

Foreword: The Crucial Role of Solubility in Peptide Chemistry

In the intricate world of peptide synthesis and drug development, the successful manipulation of protected amino acids is paramount. Among these, N-α-benzyloxycarbonyl-L-glutamine N-hydroxysuccinimide ester (Z-Gln-OSu) serves as a key building block. Its utility, however, is intrinsically linked to a fundamental physical property: solubility. The ability to achieve a homogenous solution of this compound in a suitable organic solvent is the bedrock of efficient and reproducible downstream applications, from peptide coupling reactions to the preparation of stock solutions for high-throughput screening. An incomplete understanding of its solubility can lead to inaccurate concentration assessments, reaction failures, and ultimately, compromised research outcomes.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility of this compound in various organic solvents. We will delve into the theoretical underpinnings of its solubility, present a framework for its empirical determination, and offer practical guidance for its effective use in the laboratory.

Understanding the Molecular Determinants of this compound Solubility

The solubility of this compound is governed by its molecular structure, which features a confluence of polar and non-polar moieties. The presence of the benzyloxycarbonyl (Z) group, an aromatic and hydrophobic protecting group, significantly influences its solubility profile. Conversely, the glutamine side chain with its amide group, and the polar N-hydroxysuccinimide (OSu) ester, introduce hydrophilic character. The interplay of these groups dictates the compound's affinity for different organic solvents.

Generally, peptides and their derivatives with a high proportion of hydrophobic amino acids or protecting groups tend to be more soluble in organic solvents like dimethyl sulfoxide (DMSO).[1] The Z group on this compound enhances its solubility in such solvents.[2]

A Qualitative and Quantitative Overview of this compound Solubility

While comprehensive quantitative solubility data for this compound across a wide array of organic solvents is not extensively published, we can infer its likely solubility based on the properties of structurally similar compounds and general principles of peptide chemistry. Polar aprotic solvents are often the most effective for dissolving protected amino acids and their activated esters.[3]

Below is a table summarizing the expected solubility of this compound in common organic solvents, categorized for practical laboratory use. It is crucial to note that these are general guidelines, and empirical determination is always recommended for precise applications.

| Solvent | Chemical Class | Polarity | Expected Solubility of this compound | Rationale & Considerations |

| Dimethylformamide (DMF) | Polar Aprotic | High | High | Excellent solvent for many protected amino acids and peptide coupling reagents.[1] Its high polarity effectively solvates the polar groups of this compound. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | High | Similar to DMF, DMSO is a powerful solvent for a wide range of organic molecules, including those with both polar and non-polar character.[4] |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | High | High | Often used as a substitute for DMF, NMP shares similar solvating properties and is effective for dissolving protected peptides.[5] |

| Acetonitrile (ACN) | Polar Aprotic | Medium | Moderate | While polar, ACN is less effective at solvating highly polar compounds compared to DMF or DMSO. Solubility may be limited. |

| Dichloromethane (DCM) | Halogenated | Low | Low to Moderate | The hydrophobic Z group may confer some solubility, but the polar glutamine and OSu moieties will limit its overall dissolution. |

| Tetrahydrofuran (THF) | Ether | Low | Low | Generally not a good solvent for polar compounds like this compound. |

| Ethanol/Methanol | Polar Protic | High | Low to Moderate | Protic solvents can form hydrogen bonds with the solute, which can sometimes hinder dissolution of complex molecules. |

| Water | Polar Protic | Very High | Very Low | The hydrophobic benzyloxycarbonyl group makes this compound practically insoluble in aqueous solutions. |

Experimental Determination of this compound Solubility: A Validated Protocol

For applications requiring precise concentrations, the experimental determination of solubility is indispensable. The following is a detailed, self-validating protocol based on the widely accepted shake-flask method, coupled with UV-Vis spectrophotometry for quantification.[2][6]

Principle

An excess of this compound is equilibrated with a known volume of the test solvent. After reaching equilibrium, the undissolved solid is removed, and the concentration of the dissolved solute in the supernatant is determined.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (anhydrous, high purity)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker/incubator

-

Centrifuge

-

Micropipettes

-

UV-Vis spectrophotometer and quartz cuvettes

-

HPLC system (for orthogonal validation)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Sources

An In-Depth Technical Guide to Z-Gln-OSu: A Versatile Glutamine Donor Analog for Researchers and Drug Development Professionals

Foreword: Navigating the Landscape of Glutamine Analogs

In the intricate world of cellular metabolism and enzymatic reactions, glutamine stands as a cornerstone amino acid. It is not only a fundamental building block for protein synthesis but also a key nitrogen donor in a multitude of biosynthetic pathways.[1] The ability to probe and manipulate glutamine-dependent processes is therefore of paramount importance in biochemical research and drug development. This has led to the development of a diverse array of glutamine analogs, each with unique properties and applications. Among these, N-benzyloxycarbonyl-L-glutaminyl-succinimidyl ester (Z-Gln-OSu) has emerged as a powerful tool for researchers.

This technical guide provides a comprehensive overview of this compound, from its fundamental chemical properties to its practical applications in the laboratory. As a Senior Application Scientist, my goal is to not only present established protocols but also to provide the underlying scientific rationale, empowering you to design and execute robust and insightful experiments. We will delve into the mechanistic intricacies of this compound as a glutamine donor, explore its utility in enzymatic assays and protein labeling, and discuss its potential as a stabilized glutamine source in cell culture.

The Molecular Architecture and Mechanism of Action of this compound

To fully appreciate the utility of this compound, it is essential to understand its chemical structure and how each component contributes to its function as a glutamine donor analog.

Deconstructing this compound: A Tale of Two Moieties

This compound is a synthetically modified glutamine molecule with two key functional groups: a benzyloxycarbonyl (Z or Cbz) group at the α-amino position and an N-hydroxysuccinimide (OSu) ester at the γ-carboxyl group.

-

The Benzyloxycarbonyl (Z) Group: A Shield for the α-Amino Group The Z group is a widely used protecting group in peptide synthesis. Its primary function is to prevent the α-amino group of glutamine from participating in unwanted side reactions. This ensures that the reactivity of this compound is directed towards its intended target, the γ-carboxyl group.

-

The N-hydroxysuccinimide (OSu) Ester: An Activated Leaving Group for Amine Reactivity The OSu ester is a highly efficient activating group. It transforms the otherwise unreactive γ-carboxyl group into a reactive site that readily undergoes nucleophilic attack by primary amines, such as the ε-amino group of lysine residues in proteins. This reaction results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

The strategic combination of the Z and OSu groups makes this compound a potent and specific tool for introducing a protected glutamine residue into a target molecule.

Figure 1: Chemical Structure of this compound. This diagram illustrates the key functional components of this compound, including the benzyloxycarbonyl (Z) protecting group and the N-hydroxysuccinimide (OSu) ester.

Mechanism of Action in Enzymatic Reactions: A Focus on Transglutaminases

Transglutaminases (TGases) are a family of enzymes that catalyze the formation of an isopeptide bond between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine residue. This cross-linking activity is crucial in various biological processes, including blood coagulation and wound healing.

This compound serves as an excellent acyl-donor substrate for TGases. The enzyme recognizes the glutamine core of the molecule and facilitates the transfer of the Z-Gln moiety to an acyl-acceptor substrate.

Figure 2: Mechanism of this compound in a Transglutaminase Reaction. This diagram illustrates the two-step process of this compound acting as an acyl donor for transglutaminase, resulting in the formation of a new amide bond.

Practical Applications and Experimental Protocols

The unique chemical properties of this compound lend themselves to a variety of applications in the laboratory. This section provides detailed, field-proven protocols for some of the most common uses of this versatile reagent.

Characterizing Transglutaminase Activity: A Colorimetric Assay

A common method for measuring TGase activity is the hydroxamate assay. While many protocols utilize the related compound Z-Gln-Gly, the principle is directly applicable to this compound. In this assay, hydroxylamine acts as the amine donor. The resulting hydroxamate product forms a colored complex with ferric chloride, which can be quantified spectrophotometrically.

Rationale for Experimental Choices:

-

This compound as the Acyl Donor: Provides a readily available and reactive glutamine analog for the enzyme.

-

Hydroxylamine as the Acyl Acceptor: A small, highly reactive amine that efficiently participates in the TGase-catalyzed reaction.

-

Ferric Chloride for Color Development: Forms a stable, colored complex with the hydroxamate product, allowing for reliable spectrophotometric quantification.

-

Endpoint Measurement: This is a robust and straightforward method for determining enzyme activity, suitable for screening and kinetic analysis.

Experimental Protocol: Colorimetric Transglutaminase Assay

-

Reagent Preparation:

-

Assay Buffer: 0.1 M Tris-HCl, pH 7.5.

-

This compound Stock Solution: 10 mM in anhydrous DMSO. Prepare fresh before each experiment.

-

Hydroxylamine Solution: 1 M hydroxylamine-HCl, pH 7.5. Prepare fresh.

-

Stop/Color Reagent: 10% (w/v) FeCl₃ and 10% (w/v) trichloroacetic acid (TCA) in 0.1 M HCl.

-

-

Assay Procedure:

-

In a microcentrifuge tube, combine:

-

80 µL of Assay Buffer

-

10 µL of this compound Stock Solution (final concentration: 1 mM)

-

10 µL of Hydroxylamine Solution (final concentration: 100 mM)

-

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of transglutaminase solution (appropriately diluted in Assay Buffer).

-

Incubate at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding 100 µL of Stop/Color Reagent.

-

Centrifuge at 10,000 x g for 5 minutes to pellet any precipitate.

-

Transfer 150 µL of the supernatant to a 96-well plate.

-

Measure the absorbance at 525 nm using a microplate reader.

-

-

Data Analysis:

-

Create a standard curve using known concentrations of a hydroxamate standard (e.g., glutamic acid γ-monohydroxamate).

-

Calculate the enzyme activity in units (µmol of product formed per minute) based on the standard curve.

-

| Parameter | Recommended Range | Rationale |

| This compound Concentration | 0.5 - 5 mM | To ensure substrate saturation for most TGases. |

| Hydroxylamine Concentration | 50 - 200 mM | To drive the reaction towards product formation. |

| pH | 7.0 - 8.5 | Optimal for most transglutaminase activity. |

| Temperature | 37°C | Mimics physiological conditions and is optimal for many TGases. |

Covalent Labeling of Proteins: A Powerful Tool for Bioconjugation

The amine-reactive nature of the OSu ester makes this compound an effective reagent for covalently labeling proteins. This is particularly useful for introducing a "handle" for subsequent modifications or for studying protein-protein interactions.

Rationale for Experimental Choices:

-

Amine-Reactive Chemistry: Targets primary amines (lysine residues and the N-terminus), which are abundant in most proteins.

-

Stable Amide Bond Formation: The resulting amide bond is highly stable, ensuring a permanent label.

-

Control of Labeling Stoichiometry: By adjusting the molar ratio of this compound to protein, the degree of labeling can be controlled.

-

Purification via Size-Exclusion Chromatography: An effective method for separating the labeled protein from unreacted this compound and the N-hydroxysuccinimide byproduct.

Experimental Protocol: Protein Labeling with this compound

-

Reagent Preparation:

-

Protein Solution: Prepare the protein of interest in an amine-free buffer (e.g., PBS, HEPES) at a concentration of 1-5 mg/mL. The pH should be adjusted to 7.5-8.5.

-

This compound Stock Solution: 10 mM in anhydrous DMSO. Prepare fresh.

-

-

Labeling Reaction:

-

Calculate the required volume of this compound stock solution to achieve the desired molar excess (typically 10-20 fold molar excess of this compound to protein).

-

Slowly add the this compound stock solution to the protein solution while gently vortexing.

-

Incubate the reaction at room temperature for 1-2 hours, protected from light.

-

-

Purification:

-

Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with the desired storage buffer for the protein.

-

Apply the reaction mixture to the column.

-

Collect fractions and monitor the protein elution profile (e.g., by measuring absorbance at 280 nm).

-

Pool the fractions containing the labeled protein.

-

-

Characterization:

-

Confirm the successful labeling and determine the degree of labeling using techniques such as mass spectrometry or by incorporating a fluorescently tagged amine in a subsequent reaction.

-

Figure 3: Experimental Workflow for Protein Labeling with this compound. This flowchart outlines the key steps involved in covalently labeling a protein with this compound, from reagent preparation to final characterization.

A Stabilized Source of Glutamine in Cell Culture

L-glutamine is an essential nutrient for most mammalian cells in culture, but it is notoriously unstable in aqueous solutions, degrading into pyroglutamate and ammonia. Ammonia can be toxic to cells, and the depletion of glutamine can limit cell growth and viability. This compound, while not a direct replacement for L-glutamine due to its reactivity, can be used in specific applications where a controlled release of a glutamine-like moiety is desired. More stable dipeptide forms of glutamine, such as L-alanyl-L-glutamine, are more commonly used for routine cell culture supplementation.[2]

However, for researchers investigating the effects of glutamine deprivation and rescue, or for targeted delivery applications, this compound can be a valuable tool. It is important to note that the OSu ester will react with primary amines in the culture medium and on the cell surface, which must be considered in the experimental design.

Considerations for Using this compound in Cell Culture:

-

Toxicity: The reactivity of the OSu ester can lead to non-specific labeling and potential cytotoxicity. It is crucial to perform dose-response experiments to determine the optimal, non-toxic concentration.

-

Stability: The OSu ester is susceptible to hydrolysis in aqueous media. The stability of this compound in the specific cell culture medium should be determined empirically.

-

Off-Target Effects: The Z group and the succinimide byproduct may have their own biological effects. Appropriate controls are essential.

Experimental Protocol: Assessing the Effect of this compound on Cell Proliferation

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

-

-

Treatment:

-

Prepare a stock solution of this compound in sterile DMSO.

-

Prepare a serial dilution of this compound in complete cell culture medium, starting from a high concentration (e.g., 1 mM) and titrating down.

-

Include appropriate controls:

-

Vehicle control (DMSO)

-

Positive control (L-glutamine)

-

Negative control (glutamine-free medium)

-

-

Replace the culture medium with the treatment media.

-

-

Incubation:

-

Incubate the cells for a defined period (e.g., 24, 48, 72 hours).

-

-

Viability/Proliferation Assay:

-

Assess cell viability and proliferation using a standard method, such as the MTT or resazurin assay.

-

Measure the absorbance or fluorescence according to the assay protocol.

-

-

Data Analysis:

-

Normalize the data to the vehicle control.

-

Plot the cell viability/proliferation as a function of this compound concentration to determine the EC₅₀ or IC₅₀.

-

Conclusion and Future Perspectives

This compound is a powerful and versatile tool for researchers and drug development professionals. Its unique chemical architecture, combining a protected α-amino group and an activated γ-carboxyl group, enables a wide range of applications, from elucidating enzyme mechanisms to developing novel bioconjugates.

As our understanding of glutamine metabolism in health and disease continues to grow, so too will the applications for glutamine analogs like this compound. Future research may focus on developing more sophisticated glutamine-based probes with enhanced specificity and functionality, as well as exploring the therapeutic potential of targeted glutamine delivery.

By providing a solid foundation in the theory and practice of using this compound, this guide aims to empower researchers to unlock the full potential of this valuable chemical tool and to drive innovation in the fields of biochemistry, cell biology, and drug discovery.

References

-

de Macédo, P., Marrano, C., & Keillor, J. W. (2000). A direct continuous spectrophotometric assay for transglutaminase activity. Analytical Biochemistry, 285(1), 16–20. [Link]

- Folk, J. E., & Cole, P. W. (1966). Mechanism of action of guinea pig liver transglutaminase. I. Purification and properties of the enzyme. The Journal of biological chemistry, 241(23), 5518–5525.

-

Hoskins, J. R., Al-Dilaimi, A., & Apperley, K. Y. (2014). Kinetic analysis of the action of tissue transglutaminase on peptide and protein substrates. Bioorganic & medicinal chemistry, 22(15), 4051–4057. [Link]

- Ohtsuka, T., Sawa, A., Kawabata, R., Nio, N., & Motoki, M. (2000). Substrate specificities of microbial transglutaminase for primary amines. Journal of agricultural and food chemistry, 48(12), 6230–6233.

-

Roth, M., Zedi, A., & Fuchsbauer, H. L. (2018). Illuminating structure and acyl donor sites of a physiological transglutaminase substrate from Streptomyces mobaraensis. Protein science : a publication of the Protein Society, 27(5), 910–922. [Link]

- Wilchek, M., & Miron, T. (2003). Oriented immobilization of proteins. Methods in molecular biology (Clifton, N.J.), 215, 185–189.

-

Zedira GmbH. (n.d.). Z-Gln-Gly-OH. [Link]

-

Zedira GmbH. (n.d.). Z-Glutamyl(γ-hydroxamate)-glycine. [Link]

- Zhang, Y., Rohani, R., & Zydney, A. L. (2013). Effects of glutamine and asparagine on the stability of a monoclonal antibody. Journal of pharmaceutical sciences, 102(7), 2133–2143.

-

Abberior. (n.d.). NHS ester protocol for labeling proteins. [Link]

-

Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. [Link]

- Lin, C. W., & Ting, A. Y. (2006). A genetically encoded bromo-alkyne tag for the labeling of proteins in live cells. Journal of the American Chemical Society, 128(13), 4542–4543.

- O'Callaghan, C. A., & Williams, D. H. (1994). A new method for the N-terminal sequencing of proteins. FEBS letters, 340(3), 255–258.

- Tritsch, G. L., & Moore, G. E. (1962). Spontaneous decomposition of glutamine in cell culture media. Experimental cell research, 28, 360–364.

- Wang, L., Xie, J., & Schultz, P. G. (2006). Expanding the genetic code. Annual review of biophysics and biomolecular structure, 35, 225–249.

- Wu, H., & DeGrado, W. F. (2010). A practical guide to the synthesis of N-hydroxysuccinimide esters. Methods in molecular biology (Clifton, N.J.), 627, 171–181.

- Roth, E., Funovics, J., Mühlbacher, F., Schemper, M., & Huk, I. (1982). Metabolic disorders in severe abdominal sepsis: glutamine deficiency in skeletal muscle. Clinical nutrition (Edinburgh, Scotland), 1(1), 25–41.

- Opara, E. C. (2002). Glutamine supplementation in the management of sickle cell pain crisis. Nutrition (Burbank, Los Angeles County, Calif.), 18(7-8), 662–664.

Sources

An In-Depth Technical Guide to the Role of the OSu Group in Z-Gln-OSu

This guide provides a comprehensive technical overview of the N-hydroxysuccinimidyl (OSu) group's function in Z-Gln-OSu, a key reagent in bioconjugation and peptide synthesis. Tailored for researchers, scientists, and drug development professionals, this document elucidates the underlying chemical principles, offers practical guidance for experimental design, and provides detailed protocols to ensure successful and reproducible results.

Introduction: The Critical Role of Activated Esters in Bioconjugation

In the realm of drug development and life sciences research, the ability to covalently link molecules is fundamental.[1] This process, known as bioconjugation, is essential for creating antibody-drug conjugates (ADCs), fluorescently labeling proteins for imaging studies, and synthesizing complex peptides.[1][2] At the heart of many of these applications lies the use of activated esters, with N-hydroxysuccinimide (NHS) esters being a prominent and versatile class.[3][4]

This compound, or more formally N-(Benzyloxycarbonyl)-L-glutamine N-hydroxysuccinimide ester, is an amino acid derivative where the carboxylic acid of the glutamine residue has been activated by an OSu group. This activation transforms the otherwise unreactive carboxylic acid into a moiety susceptible to nucleophilic attack, particularly by primary amines.[5] The "Z" group (benzyloxycarbonyl) serves as a protecting group for the alpha-amino group of glutamine, preventing unwanted side reactions during the coupling process.

The OSu group is central to the utility of this compound. It functions as an excellent leaving group, facilitating the efficient formation of stable amide bonds under mild reaction conditions.[1][6] This guide will delve into the mechanistic details of this process, explore the factors that govern its efficiency, and provide actionable protocols for its application in the laboratory.

The Chemical Mechanism: How the OSu Group Facilitates Amide Bond Formation

The reaction between an NHS ester like this compound and a primary amine is a classic example of nucleophilic acyl substitution.[7][8] The process can be broken down into the following key steps:

-

Nucleophilic Attack: An unprotonated primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the NHS ester.[7][9]

-

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient and unstable tetrahedral intermediate.[7][9]

-

Collapse of the Intermediate and Release of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the N-hydroxysuccinimide (NHS) as a stable leaving group.[7][9]

-

Formation of a Stable Amide Bond: The final product is a stable amide bond linking the glutamine residue to the target molecule, with NHS released as a byproduct.[9][10]

The efficiency of this reaction is largely attributed to the properties of the OSu group. The electron-withdrawing nature of the succinimide ring polarizes the carbonyl carbon, making it more susceptible to nucleophilic attack. Furthermore, the resulting N-hydroxysuccinimide anion is stabilized by resonance, making it a very good leaving group.[6]

Caption: Reaction mechanism of this compound with a primary amine.

Factors Influencing Reaction Efficiency: A Guide to Optimization

The success of a conjugation reaction using this compound is highly dependent on several key experimental parameters. Understanding and controlling these factors is crucial for achieving high yields and reproducible results.

3.1. pH: The Most Critical Parameter

The pH of the reaction buffer is the single most important factor governing the efficiency of NHS ester chemistry.[7][11] It dictates a critical balance between the nucleophilicity of the target amine and the stability of the NHS ester.

-

Low pH (<7): At acidic pH, primary amines are predominantly protonated (R-NH₃⁺), rendering them non-nucleophilic and significantly slowing down the desired reaction.[7][11]

-

Optimal pH (7.2 - 8.5): In this range, a sufficient concentration of the primary amine is in its unprotonated, nucleophilic state (R-NH₂) to react with the NHS ester.[10][12] The reaction is typically most efficient between pH 8.3 and 8.5.[11][13]

-

High pH (>9): While the concentration of the nucleophilic amine increases at higher pH, the rate of hydrolysis of the NHS ester also accelerates dramatically.[11][12] This competing reaction, where the NHS ester reacts with water, leads to the formation of an unreactive carboxylic acid and a reduction in conjugation efficiency.[7][12]

3.2. Competing Hydrolysis: The Inevitable Side Reaction

In aqueous environments, water can act as a nucleophile and hydrolyze the NHS ester.[7][12] This side reaction is always in competition with the desired aminolysis (reaction with the amine).[7] The rate of hydrolysis is significantly influenced by pH and temperature.

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 0 | 4-5 hours |

| 7.0 | Room Temperature | ~1-2 hours |

| 8.0 | 4 | ~1 hour |

| 8.6 | 4 | 10 minutes |

| 9.0 | Room Temperature | Minutes |

| Sources: [7][12] |

This table underscores the importance of performing the reaction within the optimal pH range and for a defined period to minimize hydrolysis.

3.3. Buffer Composition: Avoiding Competing Nucleophiles

It is imperative to use buffers that do not contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[7][14] These buffers will compete with the target molecule for reaction with the NHS ester, thereby reducing the conjugation efficiency.[14]

Recommended Buffers:

-

Phosphate-buffered saline (PBS)

-

Sodium bicarbonate

-

HEPES

-

Borate

3.4. Reagent Concentration and Solubility

The concentration of both the target molecule and this compound will influence the reaction kinetics. Higher concentrations generally lead to faster reaction rates. However, the solubility of this compound must be considered. Like many NHS esters, it may have limited solubility in aqueous buffers and often needs to be dissolved in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), before being added to the reaction mixture.[11][12] It is crucial to use high-purity, amine-free solvents to avoid unwanted side reactions.[11][13]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a general framework for the use of this compound in protein labeling. These should be optimized for the specific application and biomolecule of interest.

4.1. General Protocol for Protein Labeling

This protocol is designed for the covalent attachment of this compound to primary amines (N-terminus and lysine residues) on a target protein.

Materials:

-

Target protein in a suitable amine-free buffer (e.g., PBS, pH 7.4-8.0)

-

This compound

-

Anhydrous, amine-free DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Prepare Protein Solution: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer.[15] If the storage buffer contains primary amines, perform a buffer exchange into a suitable reaction buffer.

-

Prepare this compound Solution: Immediately before use, dissolve this compound in DMSO or DMF to a concentration of approximately 10 mg/mL.[15] Do not prepare and store stock solutions for extended periods as the ester is sensitive to moisture.[16]

-

Reaction Incubation: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution.[15] The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.[15] Incubate the reaction for 30 minutes to 2 hours at room temperature or for 2 to 4 hours at 4°C.[12] The optimal reaction time should be determined empirically.

-

Quench the Reaction: To stop the conjugation, add a quenching buffer containing a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM.[14] This will react with any unreacted this compound.

-

Purification: Remove excess, unreacted this compound and the NHS byproduct by size-exclusion chromatography or dialysis.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. N-Hydroxysuccinimide and N-hydroxysuccinimide ester_Chemicalbook [chemicalbook.com]

- 5. N-Hydroxysuccinimide - Wikipedia [en.wikipedia.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 9. glenresearch.com [glenresearch.com]

- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. lumiprobe.com [lumiprobe.com]

- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]